
Spectroscopic Profile of 2,3-Dibromo-3-
phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,3-Dibromo-3-phenylpropanoic

acid

Cat. No.: B1294681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,3-Dibromo-3-phenylpropanoic acid, a compound of interest in organic synthesis and

pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectral properties, along with the experimental protocols for its synthesis and

spectroscopic analysis, to support research and development activities.

Spectroscopic Data
The spectroscopic data for 2,3-Dibromo-3-phenylpropanoic acid is summarized in the

following tables, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of 2,3-Dibromo-3-phenylpropanoic acid exhibits characteristic signals

corresponding to the aromatic, methine, and carboxylic acid protons. The chemical shifts (δ)

are reported in parts per million (ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ)

(ppm)
Multiplicity Integration

Carboxylic Acid (-

COOH)
~11.0 - 12.0 Broad Singlet 1H

Phenyl (C₆H₅) ~7.2 - 7.5 Multiplet 5H

Methine (CH-Br) ~5.10 - 5.45 Doublet 1H

Methine (CH-Br) ~5.10 - 5.45 Doublet 1H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the stereoisomer (erythro or threo) present.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While a

complete, definitively assigned spectrum from a single source is not readily available in the

public domain, the expected chemical shift regions for the different carbon atoms are outlined

below.

Carbon Assignment Expected Chemical Shift (δ) (ppm)

Carboxylic Acid (C=O) ~170 - 180

Phenyl (C-ipso) ~135 - 140

Phenyl (C-ortho, C-meta, C-para) ~125 - 130

Methine (C-Br) ~45 - 60

Methine (C-Br) ~45 - 60

Note: These are approximate ranges and can be influenced by the solvent and

stereochemistry.

Infrared (IR) Spectroscopy Data
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The IR spectrum of 2,3-Dibromo-3-phenylpropanoic acid displays characteristic absorption

bands corresponding to its functional groups. The table below lists the major absorption

frequencies.

Functional Group Vibrational Mode Absorption Range (cm⁻¹)

Carboxylic Acid O-H Stretching 3300 - 2500 (broad)

Aromatic C-H Stretching 3100 - 3000

Carboxylic Acid C=O Stretching ~1700

Aromatic C=C Stretching 1600 - 1450

C-O Stretching 1300 - 1200

C-Br Stretching 700 - 500

Experimental Protocols
Detailed methodologies for the synthesis of 2,3-Dibromo-3-phenylpropanoic acid and the

acquisition of its spectroscopic data are provided below.

Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid
This protocol describes the synthesis of 2,3-Dibromo-3-phenylpropanoic acid via the

bromination of trans-cinnamic acid.

Materials:

trans-Cinnamic acid

Bromine (Br₂)

Dichloromethane (DCM) or other suitable solvent

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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Dissolve trans-cinnamic acid in a suitable solvent such as dichloromethane in a round-

bottom flask.

Cool the solution in an ice bath.

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with

constant stirring. The disappearance of the bromine color indicates the progress of the

reaction.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional period to ensure the reaction goes to completion.

Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any

unreacted bromine, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield 2,3-Dibromo-3-phenylpropanoic acid.

Synthesis Workflow
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Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid
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Caption: A flowchart illustrating the key steps in the synthesis of 2,3-Dibromo-3-
phenylpropanoic acid.

Spectroscopic Analysis
NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for detailed spectral analysis.

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,3-Dibromo-3-
phenylpropanoic acid in about 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C

NMR, a proton-decoupled spectrum is typically acquired.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR analysis.

Sample Preparation:

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral

oil) to form a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).[1]

Data Acquisition: Place the prepared sample in the spectrometer and record the spectrum,

typically in the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow
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Workflow for Spectroscopic Analysis

Sample
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Caption: A diagram showing the general workflow for NMR and IR spectroscopic analysis.

Data Interpretation and Structural Correlation
The spectroscopic data presented in this guide are consistent with the molecular structure of

2,3-Dibromo-3-phenylpropanoic acid. The following diagram illustrates the correlation

between the key structural features and their expected spectroscopic signals.

Structure-Spectra Correlation
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Correlation of Structure with Spectroscopic Data
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Caption: A diagram illustrating the relationship between the molecular structure and its NMR

and IR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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